molecular formula C15H14N2O5-2 B1262904 Indole-3-acetyl-glutamate

Indole-3-acetyl-glutamate

Cat. No. B1262904
M. Wt: 302.28 g/mol
InChI Key: YRKLGWOHYXIKSF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

N-(indole-3-acetyl)glutamate(2-) is a dicarboxylic acid dianion obtained by deprotonation of the carboxy groups of N-(indole-3-acetyl)glutamic acid. It has a role as a plant metabolite. It is a conjugate base of a N-(indole-3-acetyl)glutamic acid.

Scientific Research Applications

Metabolism in Plants

Indole-3-acetyl-glutamate plays a significant role in the metabolism of auxins in plants. In Arabidopsis thaliana, it is a key metabolite formed from the conjugation of indole-3-acetic acid (IAA). This process was observed when tissues were incubated with high concentrations of exogenous IAA, leading to the accumulation of various conjugates including indole-3-acetyl-glutamate. Such conjugates are vital in regulating plant growth and development (Barratt et al., 1999). Additionally, indole-3-acetyl-glutamate was identified in seeds of Glycine max L., indicating its presence in diverse plant species and its role in the bound form of IAA in plant tissues (Epstein et al., 1986).

Role in Auxin Conjugate Formation and Metabolism

In Arabidopsis, the accumulation of indole-3-acetyl-glutamate is dramatically affected by cycloheximide, suggesting its production is closely linked to specific metabolic pathways. This conjugate is significantly involved in the IAA-inducible system for auxin conjugate formation, impacting plant growth and response mechanisms (Barratt et al., 1999). The formation of such conjugates differs between various plant tissues, indicating a complex regulation mechanism within the plant's physiological processes.

Synthesis and Detection in Plant Tissues

Advanced methods like gas chromatography/mass spectrometry and liquid chromatography-electrospray tandem mass spectrometry have been developed to identify and quantify indole-3-acetyl-glutamate in plant tissues. These techniques allow for a more precise understanding of its presence and concentration in different plant species and developmental stages, facilitating the exploration of its physiological roles (Kowalczyk & Sandberg, 2001).

Implications in Plant Defense Mechanisms

Studies have suggested that indole-3-acetyl-glutamate, as a product of IAA metabolism, may have implications in plant defense mechanisms. Its formation and accumulation could be part of the plant's response to environmental stimuli or stressors, playing a role in the complex interaction between plant growth regulation and defense (Tam et al., 2000).

properties

Product Name

Indole-3-acetyl-glutamate

Molecular Formula

C15H14N2O5-2

Molecular Weight

302.28 g/mol

IUPAC Name

2-[[2-(1H-indol-3-yl)acetyl]amino]pentanedioate

InChI

InChI=1S/C15H16N2O5/c18-13(17-12(15(21)22)5-6-14(19)20)7-9-8-16-11-4-2-1-3-10(9)11/h1-4,8,12,16H,5-7H2,(H,17,18)(H,19,20)(H,21,22)/p-2

InChI Key

YRKLGWOHYXIKSF-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CCC(=O)[O-])C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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